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Compound of Interest

Compound Name: Tricyclodecenyl propionate

Cat. No.: B097855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available genotoxicity data for the

fragrance ingredient Tricyclodecenyl propionate (CAS No. 17511-60-3). The information

presented is primarily derived from the fragrance ingredient safety assessment conducted by

the Research Institute for Fragrance Materials (RIFM).

Based on the available data, Tricyclodecenyl propionate is not considered to possess

genotoxic potential.[1] This conclusion is supported by a bacterial reverse mutation assay and

read-across data from an in vitro chromosome aberration assay.

Summary of Genotoxicity Data
The genotoxic profile of Tricyclodecenyl propionate has been evaluated through key in vitro

assays. The following tables summarize the available data.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for Tricyclodecenyl Propionate
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Test
System

Strains
Tested

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Salmonella

typhimurium

TA97a, TA98,

TA100,

TA1535,

TA102

Up to 1600 µ

g/plate

With and

without

No increase

in the mean

number of

revertant

colonies was

observed.[1]

RIFM,

2000b[1]

Table 2: In Vitro Chromosome Aberration Assay Data (Read-Across)

Test
Substance

Test
System

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Butanoic

acid,

3a,4,5,6,7,7a-

hexahydro-

4,7-methano-

1H-indenyl

ester (CAS

No. 113889-

23-9)

Not specified

in summary

Not specified

in summary

Not specified

in summary

Considered

to be non-

clastogenic.

[1]

RIFM,

2002b[1]

Experimental Protocols
Detailed experimental protocols for the key genotoxicity assays are outlined below, based on

the Organisation for Economic Co-operation and Development (OECD) guidelines, which were

followed in the reported studies.[1]

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
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The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic

potential of a substance by measuring its ability to induce reverse mutations in histidine-

requiring strains of Salmonella typhimurium.

Methodology:

Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and

TA102) are used to detect different types of mutations.

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate

concentration range of the test substance. The highest concentration should show some

evidence of toxicity.

Metabolic Activation: The assay is conducted both with and without a metabolic activation

system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme-

inducing agents like Aroclor 1254. This is to mimic mammalian metabolism.

Exposure: The bacterial strains are exposed to the test substance at various concentrations,

along with positive and negative (solvent) controls, in the presence or absence of the S9 mix.

Plating and Incubation: The treated bacterial cultures are plated on minimal glucose agar

plates, which lack histidine. The plates are then incubated for 48-72 hours at 37°C.

Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own

histidine will grow and form visible colonies. The number of revertant colonies per plate is

counted. A substance is considered mutagenic if it causes a dose-dependent and

reproducible increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473
The in vitro chromosomal aberration test is designed to identify substances that cause

structural damage to chromosomes in cultured mammalian cells.

Methodology:
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Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster

Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

Dose Finding: A preliminary cytotoxicity test is conducted to determine the concentrations of

the test substance to be used in the main experiment. A range of concentrations, including

those that induce some level of cell cycle delay, are selected.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction).

Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable

concentrations, along with positive and negative controls. The exposure duration is typically

short (3-6 hours) in the presence and absence of S9, and continuous (up to 24 hours) in the

absence of S9.

Cell Harvest: After treatment, the cells are incubated with a metaphase-arresting agent (e.g.,

colcemid or colchicine). The cells are then harvested, treated with a hypotonic solution, and

fixed.

Chromosome Preparation and Analysis: The fixed cells are spread on microscope slides and

stained. At least 200 well-spread metaphases per concentration and control are analyzed for

chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and

exchanges.

Data Evaluation: The frequency of aberrant cells is determined for each concentration and

compared to the negative control. A substance is considered clastogenic if it produces a

concentration-dependent increase in the number of cells with structural chromosomal

aberrations.

Visualizations
The following diagrams illustrate the general workflows for the genotoxicity assays discussed.
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Ames Test Experimental Workflow
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In Vitro Chromosome Aberration Test Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b097855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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